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Compound of Interest

Compound Name: 2-Bromo-6-nitrobenzothiazole

CAS No.: 2516-37-2

Cat. No.: B1279558

Get Quote

In the landscape of medicinal chemistry and materials science, certain molecular frameworks

consistently prove to be fertile ground for discovery. The benzothiazole nucleus, a bicyclic

system comprising a benzene ring fused to a thiazole ring, is one such "privileged scaffold."[1]

[2][3] Its rigid, planar structure and rich electronic properties make it an ideal anchor for

interacting with a multitude of biological targets. Benzothiazole derivatives have demonstrated

a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-

inflammatory, and anticonvulsant properties.[3][4]

This guide focuses on a particularly valuable, functionalized derivative: 2-Bromo-6-
nitrobenzothiazole. This molecule is not merely another benzothiazole; it is a strategically

designed synthetic building block. The presence of a reactive bromine atom at the 2-position

and a powerful electron-withdrawing nitro group at the 6-position endows it with unique

reactivity and makes it a powerful precursor for creating diverse libraries of novel compounds

with significant therapeutic potential. For researchers, scientists, and drug development

professionals, understanding the reactivity and application potential of 2-Bromo-6-
nitrobenzothiazole is key to unlocking new avenues in synthetic and medicinal chemistry.
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Property Value Reference

CAS Number 2516-37-2 [5]

Molecular Formula C₇H₃BrN₂O₂S [5][6]

Molecular Weight 259.08 g/mol [5]

Appearance Pale yellow solid (typical)

SMILES
C1=CC2=C(C=C1[O-])SC(=N2

)Br
[6]

Core Principles of Reactivity: A Chemist's
Perspective
The utility of 2-Bromo-6-nitrobenzothiazole as a synthetic intermediate is rooted in its distinct

electronic architecture. Two primary sites of reactivity can be exploited for molecular

elaboration.

The C2-Bromine Bond: The bromine atom at the 2-position is an excellent leaving group.

Crucially, the electron-withdrawing nature of the fused benzothiazole ring system, further

enhanced by the potent nitro group at the 6-position, significantly activates this position for

Nucleophilic Aromatic Substitution (SNAr).[7][8] This allows for the facile introduction of a

wide array of nucleophiles—such as amines, thiols, and alkoxides—to forge new carbon-

nitrogen, carbon-sulfur, and carbon-oxygen bonds, respectively. This is the primary pathway

for generating diverse derivatives.

The C6-Nitro Group: The nitro group is not merely an activating feature; it is also a versatile

functional handle. It can be readily reduced to an amino group (-NH₂) under standard

conditions (e.g., using SnCl₂/HCl or catalytic hydrogenation).[9] This newly formed amine

provides a secondary point for diversification, allowing for amide bond formation,

sulfonamide synthesis, or diazotization, dramatically expanding the chemical space

accessible from the parent molecule.

The interplay of these two reactive sites makes 2-Bromo-6-nitrobenzothiazole a bifunctional

building block of considerable strategic importance.
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Caption: Key reactive sites on 2-Bromo-6-nitrobenzothiazole.

Application I: Development of Novel Anticancer
Agents
The benzothiazole scaffold is a cornerstone in the design of modern anticancer therapeutics.[1]

[4] Its derivatives are known to inhibit a range of targets crucial for cancer cell proliferation and

survival. 2-Bromo-6-nitrobenzothiazole serves as a key starting material for potent inhibitors,

particularly targeting protein kinases.

Mechanism of Action: VEGFR-2 Inhibition
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical tyrosine kinase involved

in angiogenesis—the formation of new blood vessels that tumors require to grow and

metastasize.[10] Inhibiting VEGFR-2 is a clinically validated strategy for cancer treatment.

Several studies have demonstrated that 2-aminobenzothiazole derivatives are potent VEGFR-2

inhibitors.[10][11]
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Significantly, the presence of a nitro group at the C6 position has been shown to enhance

inhibitory activity. One study directly compared a 6-nitrobenzothiazole derivative to its non-

nitrated counterpart and found the nitro-containing compound to be a more potent VEGFR-2

inhibitor, highlighting the strategic value of this specific building block.[11]
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Caption: Simplified VEGFR-2 signaling pathway and point of inhibition.

Quantitative Data: In Vitro Anticancer Activity
The following table summarizes the activity of various benzothiazole derivatives, illustrating the

potency that can be achieved from this scaffold.
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Compound Type Cancer Cell Line IC₅₀ (µM) Reference

Pyrimidine-based

carbonitrile

benzothiazole

Multiple Lines Potent Activity [4]

Sulphonamide based

acetamide

benzothiazole

MCF-7 (Breast) 34.5 [4]

6-nitrobenzothiazole-

benzylidene hybrid

(4a)

HCT-116 (Colon) 0.43 [11]

6-nitrobenzothiazole-

benzylidene hybrid

(4a)

MCF-7 (Breast) 1.12 [11]

2-

aminobenzothiazole-

Thiazolidinedione

hybrid (20)

HepG2 (Liver) 9.99 [10]

Application II: Scaffolding for New Antimicrobial
Agents
With the rise of antibiotic resistance, there is an urgent need for novel antimicrobial agents.

Benzothiazole derivatives have shown significant promise, exhibiting a broad spectrum of

activity against various bacteria and fungi.[2][3][12] They are known to inhibit essential

microbial enzymes such as DNA gyrase, dihydrofolate reductase, and dihydroorotase.[2]

2-Bromo-6-nitrobenzothiazole provides a versatile starting point for synthesizing new

antimicrobial candidates. By reacting it with various amine- or thiol-containing nucleophiles,

researchers can systematically modify the C2 position to optimize activity against specific

pathogens.

Quantitative Data: In Vitro Antimicrobial Activity
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The table below presents the Minimum Inhibitory Concentration (MIC) for selected

benzothiazole derivatives against various microbial strains.

Compound Type Microbial Strain MIC (µg/mL) Reference

Benzothiazole

derivative (3)
E. coli 25 [13]

Benzothiazole

derivative (4)
S. aureus 50 [13]

Benzothiazole

derivative (4)
B. subtilis 25 [13]

2-aryl-benzothiazole

derivative (11a)
L. monocytogenes 0.10 - 0.25 (mg/ml) [14]

2-aryl-benzothiazole

derivative (11b)
S. aureus 0.15 (mg/ml) [14]

Experimental Protocol: Synthesis of a 2-Amino-6-
nitrobenzothiazole Derivative
This protocol details a representative SNAr reaction, a cornerstone transformation for this

building block. The objective is to displace the C2-bromide with a primary amine.

Reaction: 2-Bromo-6-nitrobenzothiazole + Benzylamine → N-benzyl-6-nitrobenzo[d]thiazol-2-

amine
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Caption: General workflow for the synthesis of C2-substituted derivatives.

Materials & Reagents:

2-Bromo-6-nitrobenzothiazole (1.0 eq)

Benzylamine (1.2 eq)

A base, such as Diisopropylethylamine (DIPEA) (2.0 eq)

A polar aprotic solvent, such as Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
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Ethyl acetate, water, brine

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and

reflux condenser, add 2-Bromo-6-nitrobenzothiazole (1.0 eq) and the chosen solvent (e.g.,

DMF, ~0.5 M concentration).

Addition of Reagents: Begin stirring the solution. Add the primary amine (e.g., benzylamine,

1.2 eq) followed by the base (e.g., DIPEA, 2.0 eq).

Heating: Heat the reaction mixture to 80-100 °C. The causality here is that elevated

temperatures are typically required to overcome the activation energy for SNAr reactions.

Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC). A typical

mobile phase would be a mixture of hexanes and ethyl acetate. The disappearance of the

starting material spot and the appearance of a new, more polar product spot indicates the

reaction is proceeding.

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Pour

the reaction mixture into a separatory funnel containing water. Extract the aqueous layer

three times with an organic solvent like ethyl acetate.

Washing: Combine the organic layers and wash sequentially with water and then brine. This

removes the DMF and any residual inorganic salts.

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and

concentrate the solvent under reduced pressure using a rotary evaporator to obtain the

crude product.

Purification: Purify the crude solid by flash column chromatography on silica gel, typically

using a gradient of ethyl acetate in hexanes, to yield the pure product.

Characterization: Confirm the structure and purity of the final compound using analytical

techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
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Conclusion and Future Outlook
2-Bromo-6-nitrobenzothiazole is far more than a simple chemical; it is a versatile and

powerful tool for innovation. Its predictable reactivity and dual functional sites provide a robust

platform for the synthesis of diverse and complex molecules. The demonstrated success of its

derivatives in high-value therapeutic areas, particularly as anticancer and antimicrobial agents,

underscores its importance. For drug development professionals and research scientists, this

building block offers a reliable and efficient route to novel chemical entities with the potential to

address significant unmet medical needs. Future research will undoubtedly continue to expand

its applications, leveraging its unique properties to explore new biological targets and develop

next-generation therapeutics and functional materials.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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